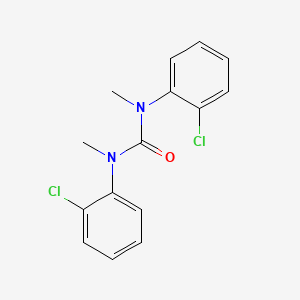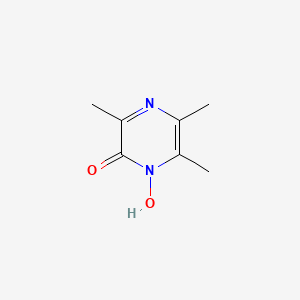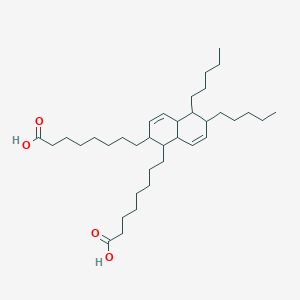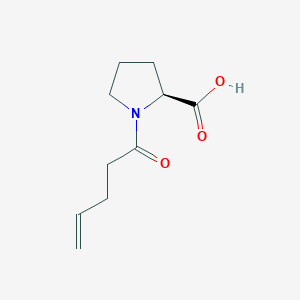
1-Pent-4-enoyl-L-proline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Pent-4-enoyl-L-proline is a derivative of L-proline, an amino acid that plays a crucial role in various biochemical processes. This compound is characterized by the presence of a pent-4-enoyl group attached to the L-proline molecule. The unique structure of this compound makes it an interesting subject for research in organic chemistry and biochemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Pent-4-enoyl-L-proline can be synthesized through various methods. One common approach involves the reaction of L-proline with pent-4-enoyl chloride in the presence of a base such as triethylamine. The reaction typically takes place in an organic solvent like dichloromethane under controlled temperature conditions to ensure high yield and purity .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors. The process includes the continuous addition of reactants and the use of efficient purification techniques such as crystallization or chromatography to obtain the desired product with high purity .
Analyse Des Réactions Chimiques
Types of Reactions: 1-Pent-4-enoyl-L-proline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding alcohol.
Substitution: Nucleophilic substitution reactions can occur at the pent-4-enoyl group, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1-Pent-4-enoyl-L-proline has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 1-Pent-4-enoyl-L-proline involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of enzymes, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can affect various biochemical pathways, leading to changes in cellular processes .
Comparaison Avec Des Composés Similaires
L-Proline: A naturally occurring amino acid with a similar structure but lacking the pent-4-enoyl group.
Pent-4-enoyl derivatives: Compounds with similar functional groups but different core structures.
Uniqueness: 1-Pent-4-enoyl-L-proline is unique due to the presence of both the L-proline and pent-4-enoyl groups, which confer distinct chemical and biological properties. This dual functionality allows it to participate in a wide range of reactions and makes it a valuable compound for research and industrial applications .
Propriétés
Numéro CAS |
479640-29-4 |
|---|---|
Formule moléculaire |
C10H15NO3 |
Poids moléculaire |
197.23 g/mol |
Nom IUPAC |
(2S)-1-pent-4-enoylpyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C10H15NO3/c1-2-3-6-9(12)11-7-4-5-8(11)10(13)14/h2,8H,1,3-7H2,(H,13,14)/t8-/m0/s1 |
Clé InChI |
JHMQVIVKQGKVHG-QMMMGPOBSA-N |
SMILES isomérique |
C=CCCC(=O)N1CCC[C@H]1C(=O)O |
SMILES canonique |
C=CCCC(=O)N1CCCC1C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Methyl-N-{4-[(pyridin-2-yl)sulfamoyl]phenyl}prop-2-enamide](/img/structure/B14242610.png)
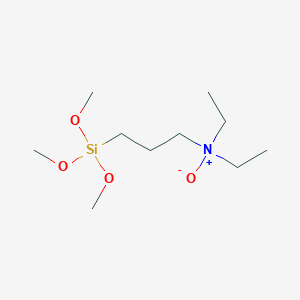
![2-[Bis(trimethylsilyl)methylidene]cyclopentane-1,3-dione](/img/structure/B14242621.png)
![N-[(E)-(3-methoxyphenyl)methylidene]-4-[(E)-phenyldiazenyl]aniline](/img/structure/B14242629.png)
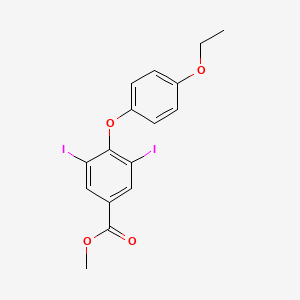
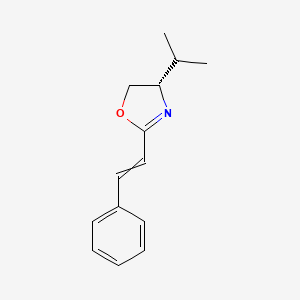

![4-[(4-chlorophenyl)sulfonylamino]-N-[(3-hydroxyphenyl)methylideneamino]benzamide](/img/structure/B14242649.png)


![4-[2-(4-Hydroxyphenyl)ethenyl]benzene-1,3-diol](/img/structure/B14242676.png)
